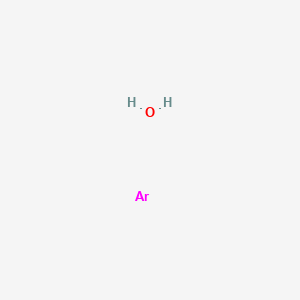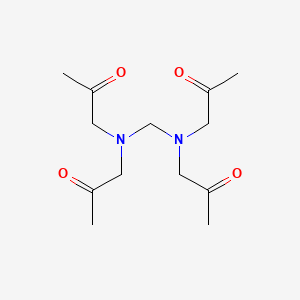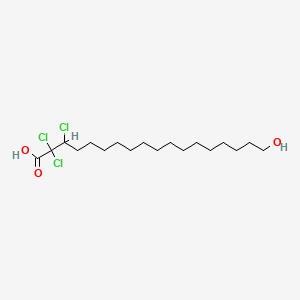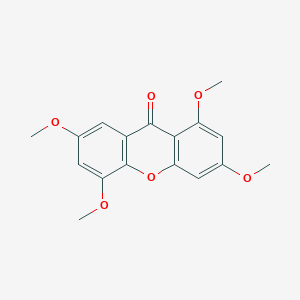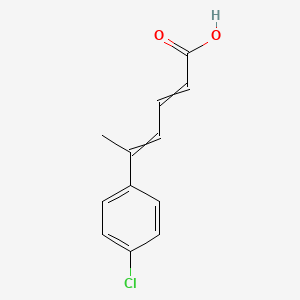![molecular formula C31H48N4O2 B14273057 2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide CAS No. 140375-54-8](/img/structure/B14273057.png)
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide is a complex organic compound that features a long hexadecyl chain and two pyridin-2-yl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide typically involves the reaction of hexadecylamine with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with a suitable diacid chloride, such as propanedioyl dichloride, to form the desired diamide compound. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide can undergo various chemical reactions, including:
Oxidation: The pyridin-2-yl groups can be oxidized to form N-oxides.
Reduction: The amide groups can be reduced to amines using strong reducing agents.
Substitution: The hexadecyl chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of N-oxides of the pyridin-2-yl groups.
Reduction: Conversion of amide groups to amines.
Substitution: Introduction of halogen atoms into the hexadecyl chain.
Scientific Research Applications
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-yl groups can coordinate with metal ions, influencing enzymatic activity. Additionally, the long hexadecyl chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group but lack the long hexadecyl chain.
Imidazo[1,2-a]pyridines: These compounds have a similar pyridine-based structure but differ in their core scaffold.
Uniqueness
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide is unique due to its combination of a long hydrophobic hexadecyl chain and two hydrophilic pyridin-2-yl groups. This amphiphilic nature makes it suitable for applications in drug delivery and as a surfactant .
Properties
CAS No. |
140375-54-8 |
|---|---|
Molecular Formula |
C31H48N4O2 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
2-hexadecyl-N,N'-bis(pyridin-2-ylmethyl)propanediamide |
InChI |
InChI=1S/C31H48N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-29(30(36)34-25-27-20-16-18-23-32-27)31(37)35-26-28-21-17-19-24-33-28/h16-21,23-24,29H,2-15,22,25-26H2,1H3,(H,34,36)(H,35,37) |
InChI Key |
NAPYTBVNDIMWLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NCC1=CC=CC=N1)C(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


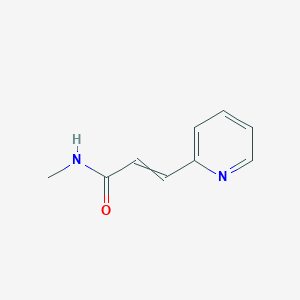
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)
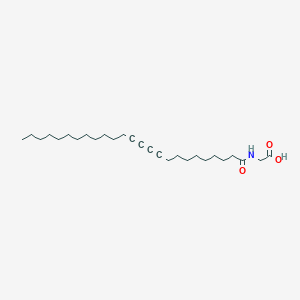
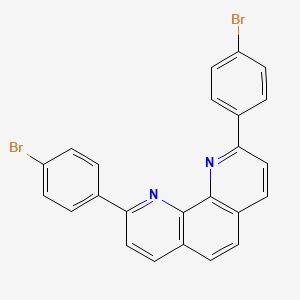
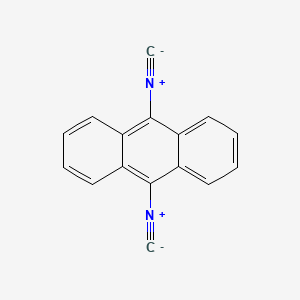

![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)
